

tubocurarine application in electrophysiology patch clamp experiments

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Compound of Interest

Compound Name: *Tubocurarine*

Cat. No.: *B1210278*

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Application Notes: Tubocurarine in Patch Clamp Electrophysiology

Introduction

d-tubocurarine, a classic neuromuscular blocking agent, serves as a valuable pharmacological tool in electrophysiological studies, particularly in patch clamp experiments investigating nicotinic acetylcholine receptors (nAChRs). As a competitive antagonist, **tubocurarine** reversibly binds to nAChRs, thereby inhibiting the ion flow induced by acetylcholine (ACh) and other nicotinic agonists.^[1] This property allows researchers to isolate and characterize nAChR-mediated currents, study receptor kinetics, and investigate the mechanisms of synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.

Mechanism of Action

Tubocurarine primarily acts as a competitive antagonist at the nicotinic acetylcholine receptor. ^[1] It competes with the endogenous agonist, acetylcholine, for the same binding sites on the receptor.^[1] By occupying these sites, **tubocurarine** prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na^+ and Ca^{2+}) and subsequent cell depolarization. This action reduces the frequency of channel opening events in the presence of an agonist.^[2]

While predominantly a competitive antagonist, some studies suggest that **tubocurarine** can also act as an open channel blocker, particularly at higher concentrations and in a voltage-dependent manner.^{[3][4][5]} This dual mechanism involves the physical obstruction of the ion channel pore after it has been opened by an agonist, leading to a shortened channel open time.^[4] Evidence also points to **tubocurarine** having partial agonist actions at nAChRs under certain conditions.^[6]

Applications in Patch Clamp Electrophysiology

- Isolation and Characterization of nAChR Currents: By selectively blocking nAChRs, **tubocurarine** allows for the pharmacological isolation of currents mediated by these receptors from other ion channel activities in the cell membrane.
- Studying Receptor Kinetics and Affinity: Patch clamp recordings in the presence of varying concentrations of **tubocurarine** can be used to determine its binding affinity (IC_{50} , K_i , K_D) and to study the kinetics of receptor-antagonist interactions, including association (on-rate) and dissociation (off-rate) constants.^[7]
- Investigation of Synaptic Transmission: At the neuromuscular junction, **tubocurarine** is instrumental in studying the properties of end-plate currents (EPCs) and miniature end-plate currents (MEPCs), providing insights into presynaptic transmitter release and postsynaptic receptor function.^{[8][9]}
- Drug Screening and Development: As a well-characterized nAChR antagonist, **tubocurarine** serves as a reference compound in screening assays for novel drugs targeting nicotinic receptors.

Quantitative Data for Tubocurarine in Patch Clamp Experiments

The following tables summarize key quantitative parameters for **tubocurarine** obtained from various patch clamp studies. These values can vary depending on the specific nAChR subtype, expression system, temperature, and other experimental conditions.

Parameter	Value	Receptor Type / Preparation	Reference
IC ₅₀	41 ± 2 nM	Embryonic mouse muscle nAChR (expressed in BC3H-1 cells)	[7]
0.7 (0.5-0.9) μM	Bovine adrenal chromaffin cell nAChRs		[10]
~1-2 μM	Frog neuromuscular junction		[4]
K _i	10 μM (at 37°C)	Torpedo electric organ nAChR ionic channel sites	[4]
100 μM (at 22°C)	Torpedo electric organ nAChR ionic channel sites		[4]
K _D	0.34 μM	Frog neuromuscular junction (competitive block)	[5]
0.12 μM (at -70 mV)	Frog neuromuscular junction (open channel block)		[5]
0.02 μM (at -120 mV)	Frog neuromuscular junction (open channel block)		[5]
2.2 and 8.8 μM	Frog neuromuscular junction (stoichiometric)		[11][12]
Association Rate (K _{on})	1.2 ± 0.2 × 10 ⁸ M ⁻¹ s ⁻¹	Embryonic mouse muscle nAChR	[7]

$8.9 \times 10^8 \text{ M}^{-1}\text{s}^{-1}$	Frog neuromuscular junction nAChR	[11][12]
Dissociation Rate (k_{off})	$5.9 \pm 1.3 \text{ s}^{-1}$	Embryonic mouse muscle nAChR [7]

Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of nAChR Currents and Inhibition by Tubocurarine

This protocol describes the inhibition of acetylcholine-induced currents by **tubocurarine** in cultured neurons or cell lines expressing nAChRs.

1. Materials and Solutions

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 Na₂ATP. Adjust pH to 7.2 with KOH.
- Agonist Stock Solution: 1 M Acetylcholine chloride in deionized water. Store at -20°C.
- Antagonist Stock Solution: 10 mM d-**tubocurarine** chloride in deionized water. Store at -20°C and protect from light.
- Cell Culture: Neurons or a cell line (e.g., SH-SY5Y, PC12, or HEK293) expressing the nAChR subtype of interest.

2. Equipment

- Patch clamp amplifier and data acquisition system
- Inverted microscope with manipulators
- Perfusion system

- Borosilicate glass capillaries for pipette fabrication

3. Experimental Procedure

- Cell Preparation: Plate cells on coverslips at an appropriate density for patch clamp recording 24-48 hours before the experiment.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
- Establish Whole-Cell Configuration:
 - Approach a cell with the patch pipette and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
- Application of Acetylcholine:
 - Using a rapid perfusion system, apply a concentration of acetylcholine that elicits a submaximal current response (e.g., EC₂₀-EC₅₀). This allows for the potentiation or inhibition of the current to be observed.
 - Record the inward current elicited by acetylcholine.
 - Wash the cell with the external solution until the current returns to baseline.
- Application of **Tubocurarine**:
 - Pre-incubate the cell with the desired concentration of **tubocurarine** in the external solution for 2-5 minutes.
 - Co-apply the same concentration of acetylcholine along with **tubocurarine**.

- Record the inhibited current.
- Data Analysis:
 - Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of **tubocurarine**.
 - Calculate the percentage of inhibition for each concentration of **tubocurarine**.
 - Plot a concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC_{50} of **tubocurarine**.

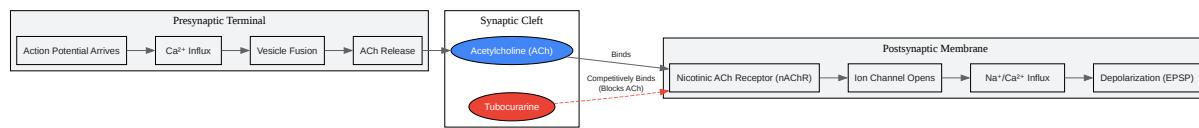
Protocol 2: Single-Channel Recording of nAChR Activity and Block by Tubocurarine

This protocol is for observing the effect of **tubocurarine** on the opening and closing kinetics of single nAChR channels in an outside-out patch configuration.

1. Materials and Solutions: Same as Protocol 1.
2. Equipment: Same as Protocol 1, with the addition of a low-noise patch clamp amplifier suitable for single-channel recordings.
3. Experimental Procedure
 - Establish Outside-Out Patch Configuration:
 - Achieve a whole-cell configuration as described in Protocol 1.
 - Slowly retract the pipette from the cell, allowing a small piece of the membrane to reseal in an "outside-out" configuration.
 - Single-Channel Recording:
 - Clamp the patch at a holding potential of -70 mV.
 - Perfusion the patch with a low concentration of acetylcholine (e.g., 1-10 μ M) to observe single-channel openings.

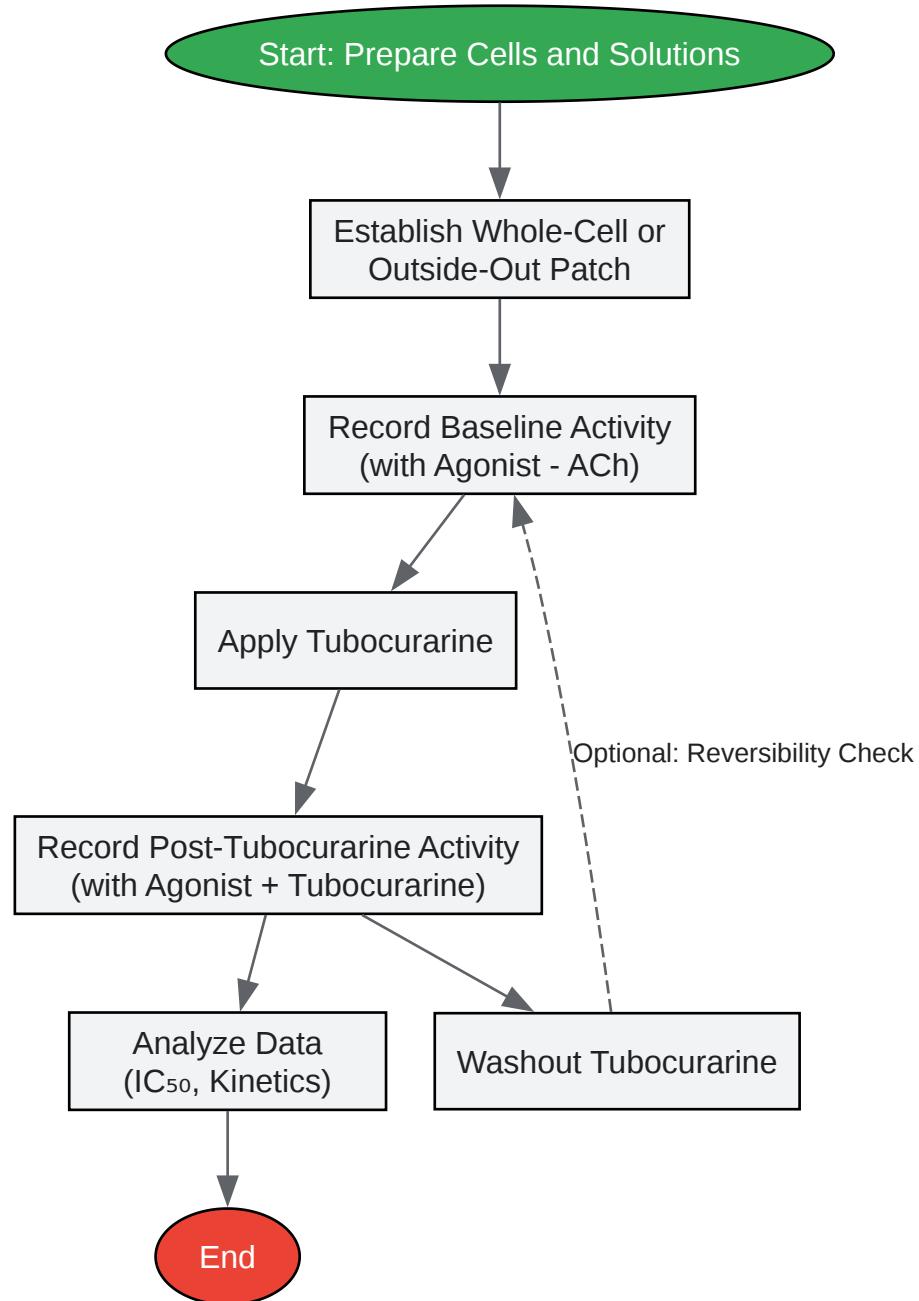
- Record baseline single-channel activity, noting the open probability, mean open time, and single-channel conductance.
- Application of **Tubocurarine**:
 - Perfusion the patch with a solution containing both acetylcholine and the desired concentration of **tubocurarine**.
 - Record the changes in single-channel activity. Competitive antagonism will manifest as a decrease in the frequency of channel openings with little to no change in the single-channel conductance or mean open time. Open channel block will be observed as a "flickering" of the channel or a reduction in the mean open time.
- Data Analysis:
 - Use single-channel analysis software to generate all-points histograms to determine the single-channel current amplitude and calculate conductance.
 - Create open-time and closed-time histograms to analyze the kinetics of channel gating.
 - Compare the open probability and frequency of opening events in the absence and presence of **tubocurarine**.

Visualizations



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Caption: Competitive antagonism of **tubocurarine** at the nicotinic acetylcholine receptor.



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Caption: General experimental workflow for studying **tubocurarine** effects in patch clamp.

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